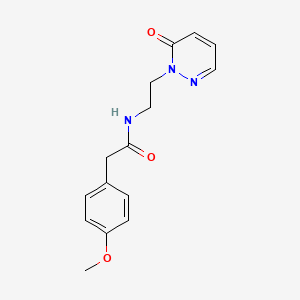

2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). It was first synthesized in 1999 by a group of researchers from Merck Research Laboratories. Since then, MPEP has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.

Aplicaciones Científicas De Investigación

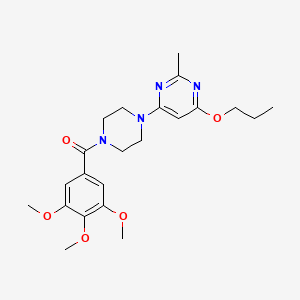

Synthesis and Evaluation for Biological Activity

The synthesis of compounds related to 2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has shown significant biological activities. For instance, derivatives of 2-(4-methoxyphenyl) ethyl acetamide were evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, showing potential for antidiabetic activity in vivo, correlating well with docking studies (Saxena et al., 2009). Additionally, studies on 3(2H)-Pyridazinone derivatives, which share a core structure with the compound , demonstrated antinociceptive activity, indicating potential for pain management (Doğruer et al., 2000).

Structural and Chemical Studies

Research into the spatial orientations of similar amide derivatives has provided insights into anion coordination, demonstrating the diverse geometrical configurations these compounds can adopt, which is crucial for understanding their interactions and functions at the molecular level (Kalita & Baruah, 2010). Such structural analyses are fundamental for the development of new pharmaceuticals and materials.

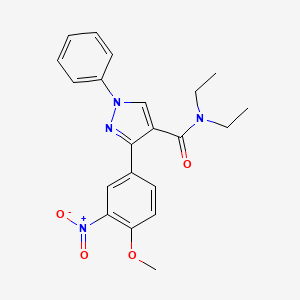

Antimicrobial and Antioxidant Activities

The study of thiazoles and their fused derivatives, including structures related to 2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, showed antimicrobial activities against various pathogens, highlighting their potential in addressing resistance issues (Wardkhan et al., 2008). Additionally, novel coordination complexes constructed from related pyrazole-acetamide derivatives exhibited significant antioxidant activity, underscoring their potential in oxidative stress-related conditions (Chkirate et al., 2019).

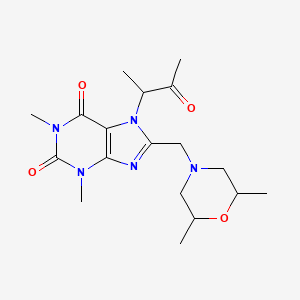

Chemoselective Synthesis and Pharmacological Applications

Chemoselective synthesis techniques, such as those employed to produce N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, demonstrate the utility of such compounds in streamlining the production of therapeutics (Magadum & Yadav, 2018). Furthermore, the Leuckart synthesis of novel acetamide derivatives revealed potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, showcasing the broad pharmacological applications of these compounds (Rani et al., 2016).

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-21-13-6-4-12(5-7-13)11-14(19)16-9-10-18-15(20)3-2-8-17-18/h2-8H,9-11H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSRITYCUBTKED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B2365530.png)

![2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2365541.png)

![6-[[4-(4-ethoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2365543.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2365550.png)